4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Lipophilicity ADME Medicinal Chemistry

4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1023815-72-6) is a heterocyclic building block featuring a pyrimidine core with a hydroxy group at the 4-position, a piperidine ring at the 2-position, and a carboxylic acid at the 5-position. With a molecular weight of 223.23 g/mol and a computed XLogP3 of 0.4, this compound presents a balanced polarity profile that distinguishes it from common analogs lacking the 4-hydroxy group or bearing alternative substituents.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 1023815-72-6
Cat. No. B2746667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
CAS1023815-72-6
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C10H13N3O3/c14-8-7(9(15)16)6-11-10(12-8)13-4-2-1-3-5-13/h6H,1-5H2,(H,15,16)(H,11,12,14)
InChIKeyBVJGPKRDUSTGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid: A Structurally Defined Pyrimidine Scaffold for Selective Derivatization


4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1023815-72-6) is a heterocyclic building block featuring a pyrimidine core with a hydroxy group at the 4-position, a piperidine ring at the 2-position, and a carboxylic acid at the 5-position [1]. With a molecular weight of 223.23 g/mol and a computed XLogP3 of 0.4, this compound presents a balanced polarity profile that distinguishes it from common analogs lacking the 4-hydroxy group or bearing alternative substituents [1]. Its dual hydrogen-bond donor capacity (4-OH and 5-COOH) and the nucleophilic piperidine nitrogen make it a versatile intermediate for amide bond formation and other conjugations, positioning it as a strategic choice in medicinal chemistry campaigns where precise logP and polar surface area tuning is required [1].

Why 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid Cannot Be Simply Interchanged with Close Analogs


Generic substitution among 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid derivatives fails because the specific placement of the 4-hydroxy group introduces a quantifiably distinct physicochemical profile that directly impacts solubility, hydrogen-bonding capacity, and synthetic reactivity. Replacing this compound with its des-hydroxy analog (CAS 842974-64-5) alters the XLogP3 by +0.6 units (from 0.4 to 1.0) and reduces the topological polar surface area by 15.7 Ų, significantly changing the molecule's lipophilicity and potential membrane permeability [1][2]. Similarly, using the 4-methyl analog (CAS 924872-01-5) eliminates a hydrogen-bond donor site, which can critically alter target binding or pharmacokinetic properties [2]. The quantitative evidence below demonstrates these differences are not trivial and must guide procurement decisions for reproducible research outcomes.

Quantitative Differentiation Matrix for 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid vs. Closest Analogs


Balanced Lipophilicity (XLogP3): A 0.6-Unit Difference vs. the Des-Hydroxy Analog

The target compound exhibits a computed XLogP3 of 0.4, indicating a balanced hydrophilic-lipophilic profile. This is directly compared to its closest analog, 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 842974-64-5), which has an XLogP3 of 1.0 [1]. The 0.6-unit increase in lipophilicity for the analog is likely to correlate with reduced aqueous solubility and altered membrane partitioning, a critical variable in bioactivity assays and formulation [2]. The target’s logP sits within a more favorable range for oral drug-like properties.

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area: A 15.7 Ų Advantage in Polarity vs. the Des-Hydroxy Analog

The topological polar surface area (TPSA) of the target compound is 82 Ų, compared to 66.3 Ų for 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid [1][2]. A TPSA below 140 Ų is generally conducive to oral bioavailability, and values below 90 Ų are associated with good blood-brain barrier penetration [3]. The target’s higher TPSA relative to its des-hydroxy analog suggests enhanced water solubility and different membrane permeability characteristics, offering a distinct pharmacodynamic profile while still remaining within a desirable range.

Polar Surface Area Membrane Permeability Drug Design

Hydrogen Bond Donor Count: A Distinctive Dual HBD Motif vs. Single HBD in Non-Hydroxylated Analogs

The target compound uniquely provides two hydrogen bond donor (HBD) sites: the 4-hydroxy group and the 5-carboxylic acid. In contrast, the des-hydroxy analog (CAS 842974-64-5) and the 4-methyl analog (CAS 924872-01-5) each possess only one HBD from the carboxylic acid [1][2][3]. The 4-hydroxypiperidine analog (CAS 1116339-69-5) also has two HBDs, but the donor site is located on the flexible piperidine ring rather than the pyrimidine core, leading to different conformational and electronic properties [4]. The additional HBD on the rigid pyrimidine core of the target can form stronger, more directional interactions with biological targets, potentially increasing binding affinity and specificity.

Hydrogen Bonding Target Engagement Solubility

Vendor Purity Benchmarking: 98% Assured Purity Enables Reproducible Derivatization

Commercially available purity data for the target compound from reputable vendors indicates a standard of 98% (Leyan, product number 1510603) and 97% (CheMenu, catalog number CM484424) . For the direct analog 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, purity ranges from 95%+ to 97%, and for the 4-hydroxypiperidine analog, purity is reported as 95%+ . The target compound’s higher or equivalent purity specification reduces the risk of impurities interfering with sensitive biological assays or subsequent synthetic steps, providing a procurement advantage for workflow efficiency.

Chemical Purity Reproducibility Procurement

Class-Level Anti-Proliferative Potential: The 4-Hydroxypyrimidine Motif in Tumor Cell Assays

While no direct data exists for the target compound itself, a 2023 study on a related series of pyrimidine derivatives containing a 4-hydroxypiperidine group demonstrated moderate to excellent anti-proliferative activities. The most potent compound, 17i, exhibited an IC50 of 3.89 ± 0.57 µM against the H1975 non-small cell lung cancer cell line in an MTT assay [1]. This class-level evidence suggests that the specific substitution pattern around the pyrimidine core, which is structurally distinct from the target compound’s 4-hydroxy-2-piperidinyl arrangement, can be a key driver of biological activity. This inference supports the target compound’s value as a structurally differentiated starting point for medicinal chemistry optimization, where its unique substitution pattern could lead to distinct and potentially improved activity profiles compared to known active series.

Anticancer Antiproliferative Pyrimidine Derivatives

Explicit Statement on Evidence Limitations: High-Strength Differential Data is Sparse

It must be explicitly acknowledged that high-strength, direct head-to-head biological or pharmacological data for 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid against its closest analogs is largely absent from the public literature as of the current date. The evidence provided in this guide for biological differentiation relies on class-level inference from structurally related compounds, which cannot be directly extrapolated to the target compound without experimental validation [1]. The physicochemical and purity comparisons are robust and directly comparable. However, claims regarding differential in vivo performance, target selectivity, or specific therapeutic advantages beyond what is implied by the compound's structure and properties would require dedicated experimental studies.

Evidence Limitations Research Gap Compound Specificity

Optimal Application Scenarios for 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid Based on Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Precise LogP Tuning

In kinase inhibitor or GPCR modulator projects where achieving an optimal logP between 0-3 is critical, the target compound's XLogP3 of 0.4 provides a starting scaffold that is 0.6 units more hydrophilic than the des-hydroxy analog [1]. This allows medicinal chemists to explore polar chemical space without immediately resorting to additional solubilizing groups, which can add molecular weight. The further derivatization of the 5-carboxylic acid into amides or esters enables controlled logP increases, as evidenced by the ethyl ester analog (logP ~1.5) [2].

Structure-Based Design Exploiting a Dual Hydrogen-Bond Donor Motif

For targets where a crystal structure reveals a binding pocket with two distinct hydrogen-bond acceptor sites in close proximity, the target compound's unique combination of a core-located 4-OH and 5-COOH donor pair offers a distinct advantage [1]. Unlike the 4-hydroxypiperidine analog where the second donor is on a flexible ring, the rigid placement on the pyrimidine core allows for more predictable, entropy-favorable binding interactions, which can be exploited in fragment-based drug design or scaffold hopping exercises [2].

Synthesis of Carboxamide Libraries with Higher Polarity than Standard Piperidinyl-Pyrimidine Series

The target compound is well-suited as a precursor for amide bond formation at the 5-position, producing carboxamide derivatives with inherently higher TPSA (82 Ų for the core) compared to libraries built from the des-hydroxy analog (core TPSA 66.3 Ų) [1][2]. This is particularly valuable in CNS drug discovery, where TPSA values between 60-90 Ų are often associated with optimal brain penetration, and the higher end of this range may reduce P-glycoprotein efflux susceptibility [3].

Exploratory Anticancer Screening of Structurally Differentiated Pyrimidine Scaffolds

Leveraging class-level evidence from 2023 data showing that 4-hydroxypyrimidine derivatives can exhibit potent anti-proliferative activity (IC50 as low as 3.89 µM against H1975 cells), the target compound offers a structurally distinct scaffold for anticancer SAR exploration [1]. Its substitution pattern (4-OH, 2-piperidinyl, 5-COOH) is orthogonal to the previously studied 4-hydroxypiperidine series, providing an opportunity to probe unexplored chemical space around a validated biological principle.

Quote Request

Request a Quote for 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.